Part 1: Deconstruction of the Molecular Architecture and Predicted Physicochemical Properties
Part 1: Deconstruction of the Molecular Architecture and Predicted Physicochemical Properties
An In-Depth Technical Guide to the Investigation of 2-((2-(dimethylamino)ethyl)thio)acetamide: A Prospective Analysis
Senior Application Scientist Note: Initial literature and database searches reveal a significant knowledge gap regarding the specific chemical entity 2-((2-(dimethylamino)ethyl)thio)acetamide (CAS No. 757164-04-8)[1][2]. This guide, therefore, moves beyond a standard review of existing data. Instead, it serves as a prospective and foundational whitepaper for researchers and drug development professionals. By leveraging established principles of medicinal chemistry and drawing parallels from structurally related compounds, this document outlines a comprehensive strategy for the synthesis, characterization, and initial biological evaluation of this novel molecule. We will proceed by dissecting its structural components to hypothesize its physicochemical properties, propose a viable synthetic pathway, and outline a robust framework for its analytical and biological characterization.
The chemical structure of 2-((2-(dimethylamino)ethyl)thio)acetamide integrates three key functional groups: a tertiary amine (dimethylamino), a thioether linkage, and a terminal acetamide. This unique combination suggests a multifaceted chemical character that is likely to influence its biological activity and pharmaceutical properties.
Structural Diagram:
Caption: Chemical structure of 2-((2-(dimethylamino)ethyl)thio)acetamide.
Predicted Physicochemical Properties:
To provide a predictive baseline for experimental work, the following table extrapolates key physicochemical parameters based on related structures and computational models. For comparison, data for the related compound 2-(Dimethylamino)ethanethioamide is included.
| Property | Predicted Value for 2-((2-(dimethylamino)ethyl)thio)acetamide | Comparative Data: 2-(Dimethylamino)ethanethioamide[3] | Rationale for Prediction |
| Molecular Formula | C6H14N2OS | C4H10N2S | Addition of an acetamide group (C2H4O). |
| Molecular Weight | 162.25 g/mol | 118.20 g/mol | Sum of atomic weights. |
| Topological Polar Surface Area (TPSA) | ~55 Ų | 29.26 Ų | The addition of the amide group significantly increases the polar surface area. |
| logP | ~0.5 - 1.0 | -0.1659 | The acetamide group increases lipophilicity compared to the thioamide. |
| Hydrogen Bond Donors | 1 | 1 | The amide NH2 group. |
| Hydrogen Bond Acceptors | 3 | 2 | The nitrogen atoms and the carbonyl oxygen. |
| pKa (Basic) | ~8.5 - 9.5 | Not available | The tertiary amine is the most basic site. |
Part 2: Proposed Synthetic Pathway and Experimental Protocol
A plausible and efficient synthesis of 2-((2-(dimethylamino)ethyl)thio)acetamide can be envisioned through a two-step process involving a nucleophilic substitution followed by amidation. This approach is practical for laboratory-scale synthesis and amenable to optimization.
Proposed Synthesis Workflow:
Caption: Proposed two-step synthesis of 2-((2-(dimethylamino)ethyl)thio)acetamide.
Detailed Experimental Protocol:
Step 1: Synthesis of 2-((2-(dimethylamino)ethyl)thio)acetamide
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Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add sodium hydride (1.1 eq) as a 60% dispersion in mineral oil, suspended in anhydrous tetrahydrofuran (THF).
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Thiol Addition: Cool the suspension to 0°C in an ice bath. Dissolve 2-(dimethylamino)ethanethiol (1.0 eq) in anhydrous THF and add it dropwise to the sodium hydride suspension. Allow the mixture to stir at 0°C for 30 minutes.
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Electrophile Addition: Dissolve 2-chloroacetamide (1.05 eq) in anhydrous THF and add it dropwise to the reaction mixture.
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Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Quenching and Extraction: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3x).
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Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Step 2: Purification
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Chromatography: Purify the crude product by flash column chromatography on silica gel, using a gradient of dichloromethane and methanol as the eluent.
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Characterization: Combine the fractions containing the pure product and concentrate under reduced pressure. Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Part 3: Proposed Biological Activity and Areas of Investigation
While no biological data exists for 2-((2-(dimethylamino)ethyl)thio)acetamide, its structural motifs are present in compounds with known biological activities. The thioether and acetamide functionalities are found in a variety of bioactive molecules, and the dimethylaminoethyl group is a common feature in many pharmaceuticals, often enhancing solubility and receptor interactions.
Potential Areas of Investigation:
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Antimicrobial Activity: Thioacetamide-containing compounds have been investigated for their antibacterial properties[4]. The title compound could be screened against a panel of pathogenic bacteria and fungi.
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Anti-inflammatory and Antioxidant Activity: Acetamide derivatives have shown potential as anti-inflammatory and antioxidant agents[5][6]. The compound could be evaluated in cell-based assays for its ability to modulate inflammatory pathways and scavenge reactive oxygen species.
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Enzyme Inhibition: The thioether and amide functionalities could serve as ligands for various enzyme active sites. Screening against panels of kinases, proteases, or other enzyme classes could reveal potential therapeutic targets.
Hypothesized Mechanism of Action (Inflammation):
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
Part 4: Analytical Methodologies for Characterization and Quantification
A robust analytical framework is crucial for the successful development of any new chemical entity. The following techniques are recommended for the characterization and quantification of 2-((2-(dimethylamino)ethyl)thio)acetamide.
Structural Characterization:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will be essential for confirming the chemical structure and assessing purity.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition. Tandem MS (MS/MS) can be used for structural elucidation.
Quantification in Biological Matrices:
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Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying small molecules in complex biological samples due to its high sensitivity and selectivity[7][8].
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High-Performance Liquid Chromatography (HPLC) with UV or Evaporative Light Scattering Detection (ELSD): While less sensitive than LC-MS/MS, HPLC-UV/ELSD can be a viable alternative for in vitro studies or when mass spectrometry is not available[8][9].
Proposed LC-MS/MS Method Parameters:
| Parameter | Recommended Setting | Rationale |
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic acid in water | Acidifies the mobile phase to promote ionization. |
| Mobile Phase B | 0.1% Formic acid in acetonitrile | Common organic solvent for reversed-phase chromatography. |
| Gradient | 5% to 95% B over 5-10 minutes | A standard gradient to elute the compound of interest. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The tertiary amine is readily protonated. |
| Monitored Transitions | To be determined by infusion of a pure standard. | Specific precursor-to-product ion transitions provide high selectivity. |
Part 5: Safety and Handling
Given the lack of specific safety data for 2-((2-(dimethylamino)ethyl)thio)acetamide, a cautious approach is warranted, drawing on information from related compounds. The structurally related compound, thioacetamide, is a known hepatotoxin and is classified as a possible human carcinogen[10][11][12].
General Safety Precautions:
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated chemical fume hood.
-
Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes[13][14].
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Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Hazard Statements for Structurally Related Thioacetamide:
It is imperative to treat 2-((2-(dimethylamino)ethyl)thio)acetamide as a potentially hazardous substance until comprehensive toxicological data is available.
References
-
West Liberty University. Material Safety Data Sheet. [Link]
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PubMed. Determination of 2-(diethylamino)-N-(2,6-dimethylphenyl) acetamide in a gel pharmaceutical formulation by high-performance liquid chromatography. [Link]
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Wikipedia. Thioacetamide. [Link]
-
U.S. Geological Survey. Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry. [Link]
-
Semantic Scholar. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. [Link]
-
MDPI. Synthesis and Structure–Activity Relationship of Thioacetamide-Triazoles against Escherichia coli. [Link]
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- 9. Determination of 2-(diethylamino)-N-(2,6-dimethylphenyl) acetamide in a gel pharmaceutical formulation by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
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